Amarillo Permanente Rn

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pigment Yellow 65 has a wide range of applications in scientific research, including:

Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.

Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the production of paints, coatings, plastics, and inks due to its excellent color properties and stability .

Mecanismo De Acción

Target of Action

Permanent Yellow Rn, also known as Pigment Yellow 65 or YELLOW65, is primarily used as a pigment in various applications such as industrial paints . Its primary target is the medium it is applied to, where it imparts a reddish-yellow color .

Mode of Action

The mode of action of Permanent Yellow Rn involves its interaction with light. When light strikes the pigment, certain wavelengths are absorbed while others are reflected. The reflected light is what we perceive as the pigment’s color. In the case of Permanent Yellow Rn, it absorbs light in the blue region of the spectrum and reflects light in the yellow region, giving it its characteristic reddish-yellow color .

Pharmacokinetics

It has been noted for its density value of 16 and a pH value of 60 to 70 , which can impact its dispersion in a medium and its stability.

Result of Action

The result of Permanent Yellow Rn’s action is the imparting of a reddish-yellow color to the medium it is applied to. This is achieved through the physical process of light absorption and reflection .

Action Environment

The action of Permanent Yellow Rn can be influenced by various environmental factors. For example, the pH of the medium can affect its stability . Additionally, the presence of other pigments or substances can alter the perceived color by affecting how light is absorbed and reflected. The pigment is used in environments with good ventilation to avoid inhalation of its dust or solution .

Análisis Bioquímico

Biochemical Properties

It is known that it is a disazomethine dye, which suggests that it may interact with certain enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that it is a disazomethine dye, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pigment Yellow 65 is synthesized through a diazotization reaction followed by coupling with acetoacetanilide. The process involves the following steps:

Diazotization: An aromatic amine, such as 4-methoxy-2-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

Coupling: The diazonium salt formed is then coupled with acetoacetanilide in an alkaline medium to produce Pigment Yellow 65

Industrial Production Methods

In industrial settings, the production of Pigment Yellow 65 involves large-scale batch processes with stringent control over reaction conditions to ensure consistency and quality. The pigment is then subjected to filtration, washing, drying, and milling to achieve the desired particle size and properties .

Análisis De Reacciones Químicas

Types of Reactions

Pigment Yellow 65 undergoes various chemical reactions, including:

Oxidation: The nitro group in the pigment can be reduced to an amino group under specific conditions.

Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Substitution: Electrophilic reagents like halogens or sulfonic acids can be used for substitution reactions

Major Products

The major products formed from these reactions include various substituted derivatives of Pigment Yellow 65, which can have different hues and properties .

Comparación Con Compuestos Similares

Pigment Yellow 65 can be compared with other similar compounds, such as:

Pigment Yellow 1: Another monoazo pigment with a different hue and lower lightfastness.

Pigment Yellow 74: Known for its brighter yellow shade but less weather resistance.

Pigment Yellow 83: Offers higher opacity and tinting strength but is more expensive

Pigment Yellow 65 stands out due to its unique combination of color properties, stability, and cost-effectiveness, making it a preferred choice in various applications .

Actividad Biológica

Introduction

Permanent Yellow Rn, also known as Pigment Yellow 65, is an azo pigment widely used in various applications, including industrial paints and cosmetics. Understanding its biological activity is crucial due to its potential health effects, particularly as it has been identified as a possible allergen. This article explores the biological activity of Permanent Yellow Rn, focusing on its mechanisms of action, potential toxicity, and relevant case studies.

Permanent Yellow Rn is characterized by its ability to absorb light in specific wavelengths, imparting a reddish-yellow color to the materials it is applied to. Its chemical structure allows it to interact with biological systems, which can lead to various physiological effects.

| Property | Value |

|---|---|

| Chemical Name | Pigment Yellow 65 |

| CAS Number | 6528-34-3 |

| Color Index | PY65 |

| Density | 16 |

| pH Range | 60 - 70 |

The biological activity of Permanent Yellow Rn primarily involves its interaction with light and subsequent effects on biological systems. The pigment's mode of action includes:

- Light Absorption : Absorbs light in the blue region of the spectrum while reflecting yellow light.

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to potential cellular damage.

- Enzyme Interaction : It has been implicated in enzyme inhibition studies, suggesting a role in modulating biochemical pathways.

Potential Health Risks

Research indicates that Permanent Yellow Rn can act as an allergen, particularly when used in tattoo inks and cosmetics. A case study highlighted delayed hypersensitivity reactions associated with this pigment:

- Case Study : A patient developed red, itchy eyes after exposure to products containing Permanent Yellow Rn, indicating a possible allergic reaction (source: ).

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of Permanent Yellow Rn:

- Animal Studies : Research involving dermal application in rats showed that exposure could lead to skin irritation and systemic absorption (source: ).

- Biochemical Assessment : Studies measuring oxidative stress markers indicated increased levels of malondialdehyde and nitric oxide following exposure, suggesting potential cytotoxic effects (source: ).

Neurobehavioral Effects

A study investigated the neurobehavioral effects of ethanolic extracts from yellow propolis and its interaction with similar pigments. The findings suggested that exposure could alter behavior and induce antioxidant responses in animal models:

- Findings :

- Anxiolytic-like activity was observed at certain doses.

- Antidepressant-like effects were noted in forced swimming tests.

These results underscore the importance of evaluating not just the pigment itself but also its interactions with other compounds (source: ).

Environmental Impact

Research on the environmental risks associated with Permanent Yellow Rn has also been conducted. A systems-based approach assessed its impact on honey bee populations, revealing that multiple stressors, including chemical exposure, could affect bee health and behavior (source: ).

Propiedades

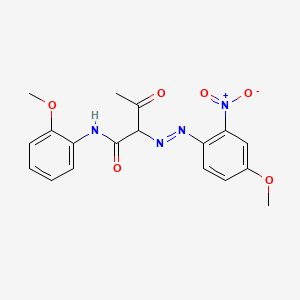

IUPAC Name |

2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFORAEIAYCSGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052336 | |

| Record name | Pigment Yellow 65 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6528-34-3 | |

| Record name | Pigment Yellow 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Yellow 65 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health concerns associated with Pigment Yellow 65 used in tattoo inks?

A1: Pigment Yellow 65, an azo pigment, has been identified as a potential allergen when used in tattoo inks. A case study reported a delayed hypersensitivity reaction in a patient who received a tattoo with inks containing this pigment. [] The reaction manifested as eczema and ulceration specifically in the areas tattooed with the inks containing Pigment Yellow 65. This suggests that exposure to Pigment Yellow 65, through tattooing, can trigger allergic contact dermatitis in susceptible individuals.

Q2: Is there a way to test for Pigment Yellow 65 allergy?

A2: While patch testing is a common method for diagnosing allergic contact dermatitis, obtaining pure Pigment Yellow 65 for testing can be challenging. [] In the mentioned case study, the researchers couldn't acquire the isolated pigment for patch testing. This highlights the need for commercially available and reliable testing methods for this specific allergen, particularly given its use in tattoo inks.

Q3: What is known about the crystal structure of Pigment Yellow 65?

A4: Single-crystal data and X-ray powder patterns provide insights into the structural arrangement of Pigment Yellow 65. [] This data is essential for understanding the pigment's physical and chemical properties, including its color, stability, and potential interactions with other substances. Detailed crystallographic information allows researchers to compare Pigment Yellow 65 with other pigments and predict its behavior in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.